(4-Amino-3-cyclopropylphenyl)boronic acid
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Overview
Description
(4-Amino-3-cyclopropylphenyl)boronic acid is an organoboron compound characterized by the presence of an amino group and a cyclopropyl group attached to a phenyl ring, which is further bonded to a boronic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-cyclopropylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. Continuous flow setups and optimized reaction conditions are often employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-3-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-Amino-3-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Amino-3-cyclopropylphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the amino and cyclopropyl groups, making it less versatile in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of an amino group, leading to different reactivity and applications.
Uniqueness: (4-Amino-3-cyclopropylphenyl)boronic acid is unique due to the presence of both an amino group and a cyclopropyl group, which enhance its reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and form stable complexes with biological molecules makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H12BNO2 |
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Molecular Weight |
177.01 g/mol |
IUPAC Name |
(4-amino-3-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6,12-13H,1-2,11H2 |
InChI Key |
DVQNWSQQDGNNQQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)C2CC2)(O)O |
Origin of Product |
United States |
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